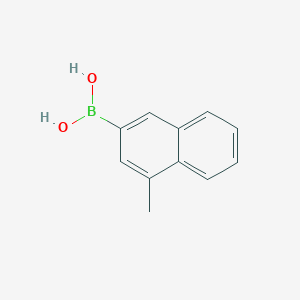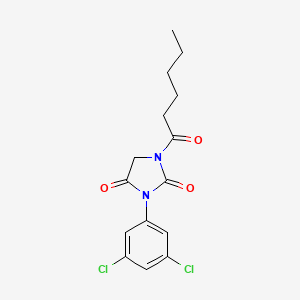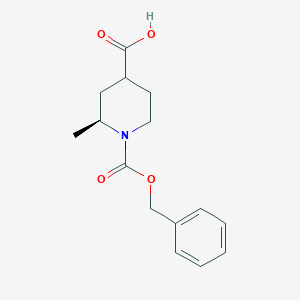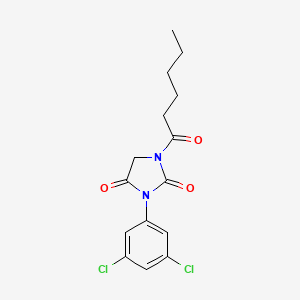
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an amino group, a hydroxypropane chain, and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 3,5-dimethoxyaniline with epichlorohydrin, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between the amine and epoxide groups. The sulfonation step can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 2-{[(3,5-Dimethoxyphenyl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonic acid and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C11H17NO6S |
|---|---|
分子量 |
291.32 g/mol |
IUPAC 名称 |
3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO6S/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16) |
InChI 键 |
AOTXQRRUWFSXCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)
![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)

![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)
